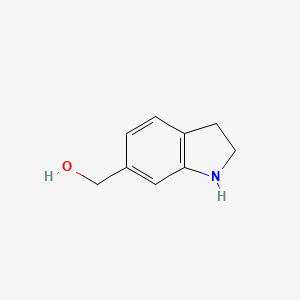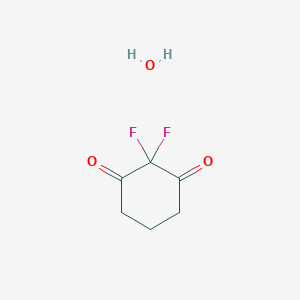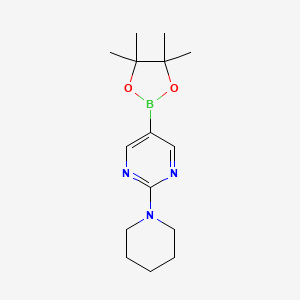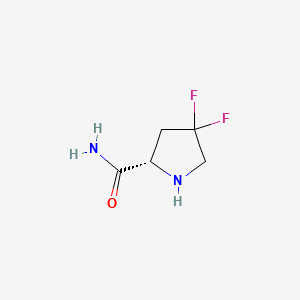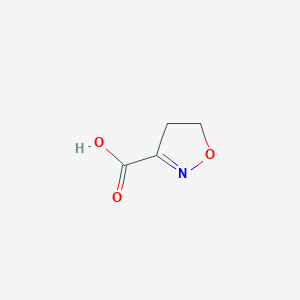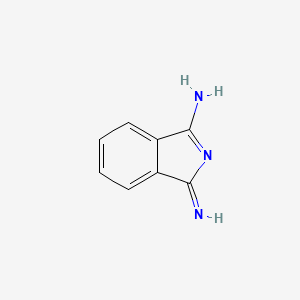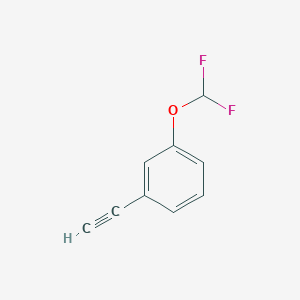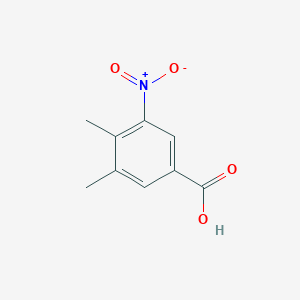
3,4-Dimethyl-5-nitrobenzoic acid
概要
説明
3,4-Dimethyl-5-nitrobenzoic acid is an organic compound with the molecular formula C₉H₉NO₄. It is a derivative of benzoic acid, characterized by the presence of two methyl groups and a nitro group attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and dyestuffs .
作用機序
Target of Action
Nitro compounds, in general, are known to interact with various biological targets, including enzymes and proteins .
Mode of Action
Nitro compounds typically undergo reduction reactions in biological systems, leading to the formation of reactive intermediates . These intermediates can then interact with cellular targets, causing various effects.
Biochemical Pathways
Nitro compounds are known to interfere with several biochemical pathways, including those involved in energy metabolism and dna synthesis .
Pharmacokinetics
Nitro compounds generally exhibit low volatility and water solubility, which can affect their bioavailability .
Result of Action
Nitro compounds can cause a range of effects, including oxidative stress, dna damage, and inhibition of protein function .
Action Environment
The action, efficacy, and stability of 3,4-Dimethyl-5-nitrobenzoic acid can be influenced by various environmental factors. For instance, the presence of reducing agents can enhance the reactivity of nitro compounds . Additionally, factors such as pH and temperature can affect the stability and activity of the compound.
準備方法
Synthetic Routes and Reaction Conditions
3,4-Dimethyl-5-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 3,4-dimethylbenzoic acid using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced reaction control systems and efficient separation techniques to isolate the desired product from reaction mixtures .
化学反応の分析
Types of Reactions
3,4-Dimethyl-5-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophiles such as halogens, under conditions that favor electrophilic aromatic substitution.
Major Products Formed
Reduction: 3,4-Dimethyl-5-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the electrophile used.
科学的研究の応用
3,4-Dimethyl-5-nitrobenzoic acid is utilized in several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the modification of aromatic compounds for biological activity.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
類似化合物との比較
Similar Compounds
3,5-Dimethyl-4-nitrobenzoic acid: Similar in structure but with different positions of the nitro and methyl groups.
4-Methyl-3,5-dinitrobenzoic acid: Contains two nitro groups and one methyl group, differing in the number and position of substituents.
Uniqueness
3,4-Dimethyl-5-nitrobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other nitrobenzoic acid derivatives. This uniqueness makes it valuable in targeted synthetic applications where specific reactivity is required .
特性
IUPAC Name |
3,4-dimethyl-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5-3-7(9(11)12)4-8(6(5)2)10(13)14/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDUXEJQMSMFFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

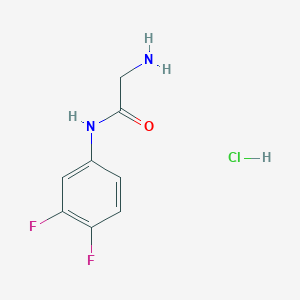
![6H-thiazolo[5,4-e]indol-7(8H)-one](/img/structure/B3025445.png)
![N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine hydrochloride](/img/structure/B3025446.png)

